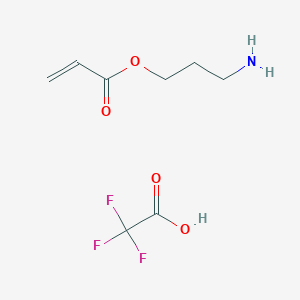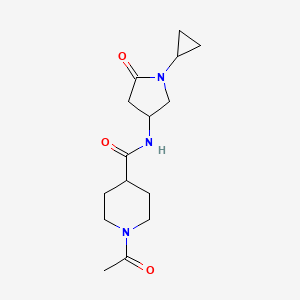
3-Aminopropil prop-2-enoato; ácido trifluoroacético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopropyl prop-2-enoate; trifluoroacetic acid is a chemical compound with the molecular formula C8H12F3NO4 and a molecular weight of 243.18 g/mol . It is also known by its IUPAC name, 3-aminopropyl acrylate 2,2,2-trifluoroacetate . This compound is typically used in various chemical and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
3-Aminopropyl prop-2-enoate; trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Mode of Action
The mode of action of 3-Aminopropyl prop-2-enoate; trifluoroacetic acid involves several chemical reactions. For instance, TFA has been observed to promote trifluoroacetylation at the β position of the pyrrole ring spontaneously. Moreover, TFA can catalyze domino reactions, leading to the formation of complex molecules such as substituted dihydro 2-oxypyroles in a one-pot, four-component synthesis.
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopropyl prop-2-enoate; trifluoroacetic acid involves the reaction of 3-aminopropyl acrylate with trifluoroacetic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product . The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 3-aminopropyl prop-2-enoate; trifluoroacetic acid is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The process may involve continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminopropyl prop-2-enoate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the acrylate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyl acrylate: Similar in structure but lacks the trifluoroacetate moiety.
2,2,2-Trifluoroacetic acid: A strong acid commonly used in organic synthesis.
Uniqueness
3-Aminopropyl prop-2-enoate; trifluoroacetic acid is unique due to the presence of both the amino group and the trifluoroacetate moiety, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZKFFAXUGTGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B2524058.png)
![2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)malononitrile](/img/structure/B2524059.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524063.png)
![2-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2524064.png)
![N-tert-butyl-N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2524065.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2524066.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2524072.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]but-2-ynamide](/img/structure/B2524073.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2524076.png)
![Spiro[adamantane-2,9'-fluorene]](/img/structure/B2524077.png)
![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)
